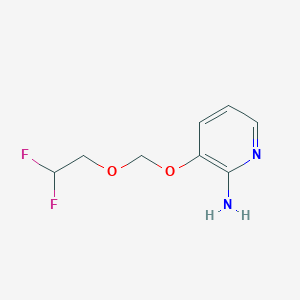![molecular formula C15H14N4O2S2 B2931911 2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1286696-76-1](/img/structure/B2931911.png)
2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is an intricate compound with applications across various scientific disciplines. The molecule consists of a benzo[d]thiazolyl group linked to an ethanone moiety, which is further connected to an azetidinyl ring substituted with a 1,2,4-oxadiazolyl group. Its structural complexity makes it an intriguing subject for research in both organic chemistry and applied sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the conventional synthetic routes involves the nucleophilic substitution reaction between 2-chlorobenzothiazole and 1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethan-1-one in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction generally proceeds at room temperature under inert conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production scale-up involves using larger reactors and more efficient purification methods. High-throughput techniques, such as continuous flow synthesis, may be employed to enhance efficiency and reduce reaction times. Optimizing the reaction conditions, such as temperature control and solvent choice, ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
The compound is known to undergo various chemical reactions, including:
Oxidation: : It can be oxidized to introduce functional groups, potentially leading to novel derivatives.
Reduction: : Reduction reactions can modify the electron density on specific atoms, affecting reactivity.
Substitution: : The azetidinyl and oxadiazolyl groups are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Solvents : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products Formed
Depending on the reaction pathway, products can range from simple oxidized or reduced derivatives to more complex substituted structures. Each product retains significant pharmacological or industrial relevance.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, it serves as a valuable intermediate for constructing more complex molecules. Its unique structure allows for various modifications, making it a versatile tool in medicinal chemistry.
Biology
Biologically, it demonstrates potential as an antimicrobial and anticancer agent. Its interactions with cellular targets suggest promising therapeutic applications.
Medicine
Medically, it’s being explored for its efficacy in targeting specific enzymes and receptors implicated in chronic diseases. Its ability to inhibit particular pathways presents opportunities for drug development.
Industry
Industrially, its applications extend to materials science, where its incorporation into polymers could enhance material properties such as thermal stability and mechanical strength.
Mecanismo De Acción
The compound’s mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, altering their activity. For instance, its interaction
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-9-16-14(21-18-9)10-6-19(7-10)13(20)8-22-15-17-11-4-2-3-5-12(11)23-15/h2-5,10H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETPTVOOWYYZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(2Z)-2-({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2931831.png)

![8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2931833.png)
![methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2931834.png)
![4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2931835.png)

![2-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2931839.png)




![N-(2-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2931847.png)
![methyl 3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate](/img/structure/B2931851.png)
